molecular formula C15H18N2O3 B3352149 ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate CAS No. 42717-06-6

ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate

Cat. No. B3352149
CAS RN: 42717-06-6
M. Wt: 274.31 g/mol
InChI Key: KQGQONPKSKUHHT-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate, also known as N-Acetyl-L-tryptophan ethyl ester, is a chemical compound with the molecular formula C15H18N2O3 . It has a molecular weight of 274.32 .


Molecular Structure Analysis

The molecular structure of ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate consists of an indole ring attached to a propanoate group via an acetamido linkage . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

Ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate has a boiling point of 586.6±45.0 °C at 760 mmHg . It has a flash point of 308.6±28.7 °C . The compound has 5 hydrogen bond acceptors and 3 hydrogen bond donors . It has 4 freely rotating bonds . The compound has a polar surface area of 85 Å .

properties

IUPAC Name

ethyl 2-acetamido-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-20-15(19)14(17-10(2)18)8-11-9-16-13-7-5-4-6-12(11)13/h4-7,9,14,16H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGQONPKSKUHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308018
Record name Acetyl-L-tryptophan ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42717-06-6
Record name NSC201443
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetyl-L-tryptophan ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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